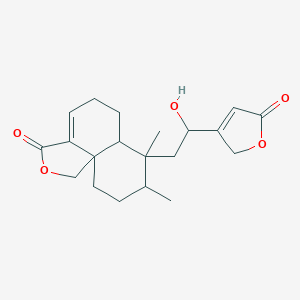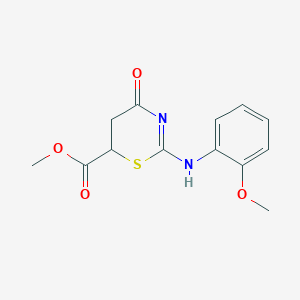
Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate has a variety of biochemical and physiological effects. The compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, the compound has been shown to inhibit the growth of cancer cells and to improve glucose metabolism in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate in lab experiments is its low toxicity. The compound has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate. One potential direction is the development of new drugs based on the compound for the treatment of various diseases. Another potential direction is the investigation of the compound's mechanism of action to better understand how it works. Additionally, further studies are needed to determine the compound's potential for use in other applications, such as in the development of new materials or as a pesticide.
Conclusion:
In conclusion, Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is a promising compound with potential applications in various fields. Its low toxicity and potential therapeutic benefits make it a promising candidate for further research. However, more studies are needed to fully understand the compound's mechanism of action and its potential for use in other applications.
Métodos De Síntesis
The synthesis of Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate involves the reaction of 2-methoxyaniline, ethyl acetoacetate, and carbon disulfide in the presence of potassium hydroxide. The resulting product is then methylated using methyl iodide to yield the final compound.
Aplicaciones Científicas De Investigación
Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate has been the subject of numerous scientific studies due to its potential use in various applications. One of the most promising applications is in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. The compound has also been studied for its antimicrobial and antioxidant properties.
Propiedades
Número CAS |
16238-47-4 |
|---|---|
Nombre del producto |
Methyl 2-(2-methoxyanilino)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate |
Fórmula molecular |
C13H14N2O4S |
Peso molecular |
294.33 g/mol |
Nombre IUPAC |
methyl 2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxylate |
InChI |
InChI=1S/C13H14N2O4S/c1-18-9-6-4-3-5-8(9)14-13-15-11(16)7-10(20-13)12(17)19-2/h3-6,10H,7H2,1-2H3,(H,14,15,16) |
Clave InChI |
RQDFIFAALCHACI-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=CC=C1NC2=NC(=O)CC(S2)C(=O)OC |
SMILES |
COC1=CC=CC=C1N=C2NC(=O)CC(S2)C(=O)OC |
SMILES canónico |
COC1=CC=CC=C1NC2=NC(=O)CC(S2)C(=O)OC |
Sinónimos |
Tetrahydro-2-[(o-methoxyphenyl)imino]-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






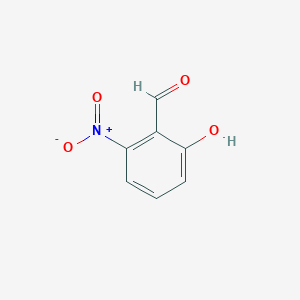


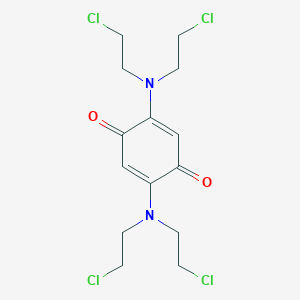

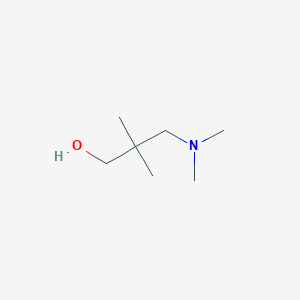
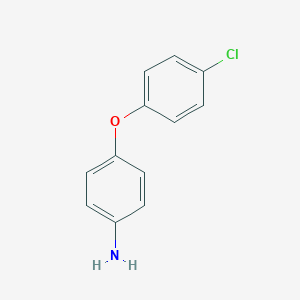
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)

